1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid
Overview
Description
1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitrosoamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1-Methyl-5-amino-1h-pyrazole-4-carboxylic acid, followed by the reduction of the nitro group to form the nitrosoamino derivative. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrosoamino group can be oxidized to form nitro derivatives.
Reduction: The nitrosoamino group can be reduced to form amino derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides
Scientific Research Applications
1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrosoamino group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- 1-Methyl-5-amino-1h-pyrazole-4-carboxylic acid
- 1-Methyl-5-nitro-1h-pyrazole-4-carboxylic acid
- 1-Methyl-5-hydroxyamino-1h-pyrazole-4-carboxylic acid
Comparison: 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid is unique due to the presence of the nitrosoamino group, which imparts distinct redox properties. This differentiates it from similar compounds that may have amino, nitro, or hydroxyamino groups, each of which exhibits different chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-5-(2-oxohydrazinyl)pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(7-8-12)3(2-6-9)5(10)11/h2H,1H3,(H,7,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQINEQJTMWMLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)NN=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297149 | |
Record name | 1-methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18213-79-1 | |
Record name | 1-Methyl-5-(nitrosoamino)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18213-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 114516 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018213791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC114516 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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